![molecular formula C15H25NO3 B13547000 7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom, giving it distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with appropriate reagents to introduce the carbamoyl and heptanoic acid functionalities . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as anti-inflammatory or analgesic activity . The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: A related compound with a similar spirocyclic structure.
Spiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
7-({spiro[3.3]heptan-2-yl}carbamoyl)heptanoic acid is unique due to its specific combination of spirocyclic structure and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
8-oxo-8-(spiro[3.3]heptan-2-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-10-15(11-12)8-5-9-15/h12H,1-11H2,(H,16,17)(H,18,19) |
InChI Key |
PJXHLPRMJLNITA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


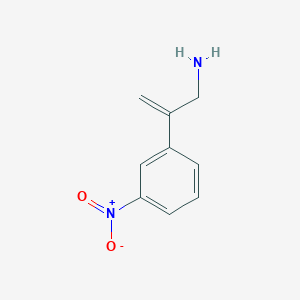

![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
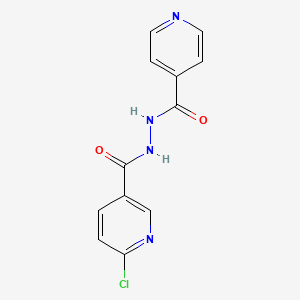

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
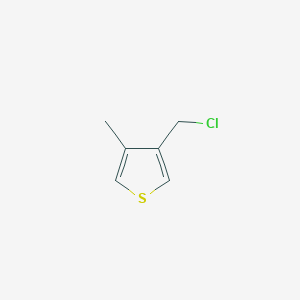

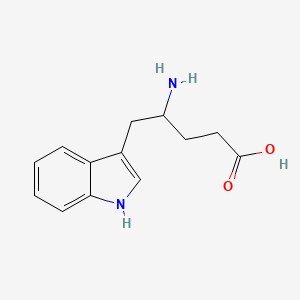
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
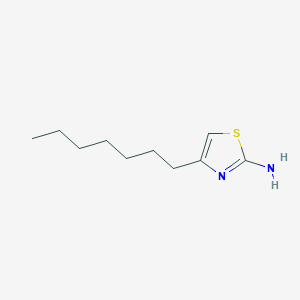
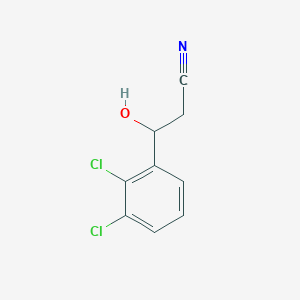
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
